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Compound of Interest

Compound Name: Iminoacetonitrile

Cat. No.: B14750961 Get Quote

Iminoacetonitrile (HNCHCN), a molecule considered a key stepping stone in the prebiotic

synthesis of nucleobases and amino acids, has been detected in various astrochemical

environments. Understanding its formation pathways is crucial for unraveling the origins of life.

This guide provides a comparative analysis of the proposed formation routes of

iminoacetonitrile, presenting quantitative data from theoretical and experimental studies to

evaluate their relevance in interstellar conditions.

Executive Summary
The formation of iminoacetonitrile in astrochemical settings is a topic of significant research,

with several pathways proposed and investigated through computational and laboratory

studies. These pathways can be broadly categorized into liquid-phase, gas-phase, and grain-

surface reactions. This guide summarizes the current understanding of these routes,

presenting their kinetic and thermodynamic parameters. The liquid-phase, base-catalyzed

dimerization of hydrogen cyanide (HCN) emerges as a highly plausible mechanism in specific

environments, while gas-phase and ice-surface pathways face significant energetic barriers. A

promising but less constrained pathway involves the reaction of the cyanide radical (CN) with

methanimine (CH₂NH).

Comparative Analysis of Formation Pathways
The following tables summarize the quantitative data for the key proposed formation pathways

of iminoacetonitrile.
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Table 1: Liquid-Phase Formation of Iminoacetonitrile

Pathway
Reactant
s

Products
Activatio
n Energy
(Ea)

Reaction
Energy
(ΔEr)

Methodol
ogy

Referenc
e

Base-

Catalyzed

HCN

Dimerizatio

n

2 HCN +

CN⁻

HNCHCN

+ CN⁻

21.8 ± 1.2

kcal/mol

-1.4 ± 0.8

kcal/mol

Steered ab

initio

molecular

dynamics

and

quantum

chemistry

[1]

Table 2: Gas-Phase Formation of Iminoacetonitrile

Pathway
Reactant
s

Products
Activatio
n Energy
(Ea)

Reaction
Energy
(ΔEr)

Methodol
ogy

Referenc
e

Uncatalyze

d HCN

Dimerizatio

n

2 HCN HNCHCN
~103

kcal/mol
-

Theoretical

Calculation

s

[2]

Proton-

Catalyzed

HCN

Dimerizatio

n

HCN +

HCNH⁺

HNCHCN

+ H⁺

Lowered,

but

inefficient

at low

temperatur

es

-

Theoretical

Calculation

s (CBS-

QB3/APNO

)

[3][4]

Table 3: Grain-Surface Formation of Iminoacetonitrile
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Pathway
Reactant
s

Products
Activatio
n Energy
(Ea)

Reaction
Energy
(ΔEr)

Methodol
ogy

Referenc
e

HCN

Dimerizatio

n on Water

Ice

2 HCN HNCHCN

~33.7

kcal/mol

(141

kJ/mol)

-

Theoretical

Calculation

s

(B3LYP/au

g-cc-pVQZ

with implicit

solvent)

[5][6]

HCN

Dimerizatio

n on

Forsterite

Surface

2 HCN HNCHCN

Reduced

by 149-269

kJ/mol

compared

to gas-

phase

-

Density

Functional

Theory

[5]

Table 4: Radical-Molecule Reaction Pathway

Pathway
Reactant
s

Products
Activatio
n Energy
(Ea)

Reaction
Energy
(ΔEr)

Methodol
ogy

Referenc
e

CN Radical

+

Methanimi

ne

CN +

CH₂NH

HNCHCN

+ H

Data not

available

Data not

available
- [1]

Visualizing the Pathways
The following diagrams illustrate the key formation pathways of iminoacetonitrile.
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Liquid-Phase Base-Catalyzed HCN Dimerization
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Caption: Base-catalyzed dimerization of HCN in the liquid phase.

Gas-Phase Uncatalyzed HCN Dimerization
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Click to download full resolution via product page

Caption: Uncatalyzed dimerization of HCN in the gas phase.

HCN Dimerization on an Ice Grain Surface
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Caption: Dimerization of HCN on an interstellar ice grain analog.

Experimental and Theoretical Protocols
Liquid-Phase, Base-Catalyzed Dimerization of HCN
The primary evidence for this pathway comes from theoretical studies employing a combination

of steered ab initio molecular dynamics and quantum chemistry.[1]

Computational Method: The reaction was modeled in a simulation box containing liquid HCN

with a cyanide anion (CN⁻) as the catalyst. The potential energy surface was explored using

metadynamics to identify the reaction pathway and the transition state. The free energy
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barrier was then calculated using umbrella sampling. The electronic structure calculations

were performed using density functional theory (DFT) with the PBE functional and Grimme's

D3 dispersion correction. Higher-level calculations using the B3LYP functional were used to

refine the energy barrier.[1]

Gas-Phase Dimerization of HCN
The high activation energy for the uncatalyzed gas-phase dimerization was determined through

theoretical calculations.[2] Proton-catalyzed pathways have also been investigated

theoretically.

Computational Method: Potential energy surfaces for the formation of HCN dimers were

calculated using high-level quantum chemistry methods such as the Complete Basis Set

(CBS-QB3/APNO) method.[3][4] These calculations identify the transition state structures

and their corresponding energies, which determine the activation barrier for the reaction.

Grain-Surface Dimerization of HCN
The formation of iminoacetonitrile on interstellar ice analogs has been studied

computationally.

Computational Method: Theoretical studies have employed DFT calculations to model the

dimerization of HCN on crystalline water ice surfaces and forsterite (a type of silicate)

surfaces.[5] For water ice, calculations have been performed using the B3LYP functional with

a large basis set (aug-cc-pVQZ) and an implicit solvation model to represent the bulk ice.[6]

For forsterite surfaces, the catalytic effect of the mineral surface on lowering the reaction

barrier was investigated.[5]

Experimental Methods for Low-Temperature Reactions
While direct experimental data for iminoacetonitrile formation under astrochemical conditions

is scarce, several techniques are employed to study relevant reactions at low temperatures.

CRESU (Cinétique de Réaction en Ecoulement Supersonique Uniforme): This technique

uses supersonic expansion to create a uniform flow of gas at very low temperatures (down to

~10 K), allowing for the measurement of rate constants for neutral-neutral reactions.[7]
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SIFT (Selected Ion Flow Tube): This method is used to study ion-molecule reactions at

thermal energies. Ions are generated, mass-selected, and injected into a flow tube

containing a buffer gas and the neutral reactant. The reaction products are then detected by

a mass spectrometer.[8]

Discussion and Astrochemical Relevance
The data presented strongly suggests that the liquid-phase, base-catalyzed dimerization of

HCN is a highly favorable pathway for iminoacetonitrile formation in environments where

liquid HCN can exist, such as on the surface of Titan or in localized aqueous environments on

early Earth or other planetary bodies.[2] The calculated activation energy of ~22 kcal/mol is

significantly lower than that of the gas-phase and ice-surface pathways.[1]

In the cold, diffuse conditions of the interstellar medium (ISM), the extremely high activation

barrier of the uncatalyzed gas-phase dimerization makes this route negligible.[2] While proton

catalysis lowers the barrier, it is still considered inefficient at the low temperatures and densities

of the ISM.[3][4]

Formation on interstellar ice grains, while plausible in principle, also faces a significant

activation energy barrier of approximately 33.7 kcal/mol on water ice.[5][6] Although mineral

surfaces like forsterite can catalytically reduce this barrier, the reaction likely requires

temperatures higher than those typically found in cold molecular clouds.

The reaction between the cyanide radical (CN) and methanimine (CH₂NH) is a compelling

alternative pathway in the gas phase of molecular clouds, as radical-molecule reactions can be

efficient at low temperatures.[1] However, the lack of quantitative kinetic data for this specific

reaction prevents a direct comparison with the other pathways. Further theoretical and

experimental studies are crucial to assess its contribution to the interstellar iminoacetonitrile
abundance.

Conclusion
Based on the current body of evidence, the astrochemical relevance of iminoacetonitrile
formation pathways is highly dependent on the specific environment.

In liquid-rich environments, base-catalyzed dimerization of HCN is a robust and efficient

mechanism.
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In the cold gas phase of the ISM, direct dimerization of HCN is highly unlikely due to a

prohibitive activation barrier.

On interstellar ice grains, HCN dimerization is energetically more favorable than in the gas

phase but still faces a significant barrier, suggesting it may only be efficient in warmer

regions or upon energetic processing of the ice.

The radical-molecule reaction between CN and CH₂NH represents a promising but currently

unquantified pathway that warrants further investigation.

Future research should focus on obtaining experimental and theoretical kinetic data for the

less-constrained pathways, particularly the reaction of CN with CH₂NH, to build a more

complete picture of iminoacetonitrile's role in the astrochemical landscape.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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